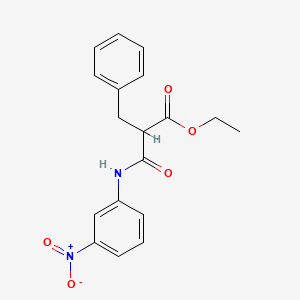
Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a nitroaniline moiety, and an oxopropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzyl bromide and 3-nitroaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethyl acetoacetate acts as the nucleophile, attacking the benzyl bromide to form the benzylated product. This intermediate then reacts with 3-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include ethyl acetoacetate, benzyl bromide, and 3-nitroaniline, with a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Alkyl halides or aryl halides with a base.
Major Products Formed
Oxidation: 2-benzyl-3-(3-aminoanilino)-3-oxopropanoate.
Reduction: 2-benzyl-3-(3-nitroanilino)-3-oxopropanoic acid.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-phenylpropanoate
- Ethyl 2-benzyl-3-oxopropanoate
- Ethyl 3-(3-nitroanilino)-3-oxopropanoate
Uniqueness
Ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate is unique due to the presence of both a benzyl group and a nitroaniline moiety. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. For example, the nitro group can be reduced to an amino group, providing a versatile handle for further chemical modifications.
Properties
IUPAC Name |
ethyl 2-benzyl-3-(3-nitroanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(11-13-7-4-3-5-8-13)17(21)19-14-9-6-10-15(12-14)20(23)24/h3-10,12,16H,2,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDVQZDAMATBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














